2-[(E)-(2,3-dihydro-1H-inden-5-ylimino)methyl]-6-methoxyphenol
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Overview
Description
2-[(E)-(2,3-dihydro-1H-inden-5-ylimino)methyl]-6-methoxyphenol is an organic compound that features a complex structure combining an indene moiety with a methoxyphenol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-(2,3-dihydro-1H-inden-5-ylimino)methyl]-6-methoxyphenol typically involves the following steps:
Formation of the Indene Moiety: The indene structure can be synthesized through the cyclization of appropriate precursors under acidic conditions.
Condensation Reaction: The indene derivative is then reacted with 6-methoxyphenol in the presence of a suitable catalyst to form the imine linkage. This step often requires a dehydrating agent to drive the reaction to completion.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve:
Batch Reactors: For precise control over reaction conditions.
Continuous Flow Reactors: To enhance efficiency and scalability.
Automated Purification Systems: To ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenolic and indene moieties.
Reduction: Reduction reactions can target the imine linkage, converting it to an amine.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Catalysts: Acidic or basic catalysts for facilitating condensation and substitution reactions.
Major Products
Oxidation Products: Quinones or other oxidized derivatives.
Reduction Products: Amines or reduced aromatic compounds.
Substitution Products: Various substituted phenols or indenes, depending on the reagents used.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic systems.
Biology
Biological Activity: Investigated for potential antimicrobial, antiviral, and anticancer properties.
Medicine
Drug Development: Explored as a scaffold for developing new pharmaceuticals.
Industry
Materials Science:
Mechanism of Action
The mechanism by which 2-[(E)-(2,3-dihydro-1H-inden-5-ylimino)methyl]-6-methoxyphenol exerts its effects involves:
Molecular Targets: Interaction with specific enzymes or receptors in biological systems.
Pathways: Modulation of signaling pathways, potentially affecting cellular processes such as proliferation or apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 2-[(E)-(2,3-dihydro-1H-inden-5-ylimino)methyl]-4-methoxyphenol
- 2-[(E)-(2,3-dihydro-1H-inden-5-ylimino)methyl]-5-methoxyphenol
Uniqueness
- Structural Features : The specific positioning of the methoxy group and the imine linkage in 2-[(E)-(2,3-dihydro-1H-inden-5-ylimino)methyl]-6-methoxyphenol imparts unique chemical and biological properties.
- Reactivity : Differences in reactivity and stability compared to similar compounds, making it suitable for specific applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
2-(2,3-dihydro-1H-inden-5-yliminomethyl)-6-methoxyphenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2/c1-20-16-7-3-6-14(17(16)19)11-18-15-9-8-12-4-2-5-13(12)10-15/h3,6-11,19H,2,4-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASFLQPSNVCRBOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1O)C=NC2=CC3=C(CCC3)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
26.8 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49676972 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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